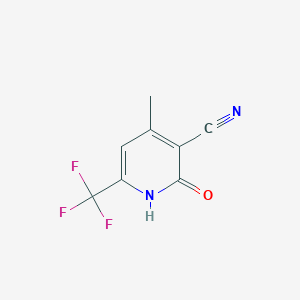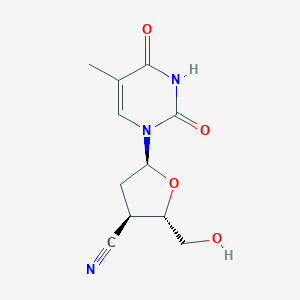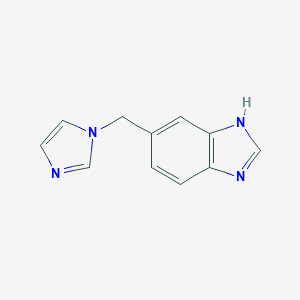
Thiirane, 2,3-di(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiirane, 2,3-di(trimethylsilyl)- is an organosulfur compound with the molecular formula C₈H₂₀SSi₂ and a molecular weight of 204.48 g/mol . This compound is characterized by the presence of a thiirane ring, which is a three-membered ring containing one sulfur atom, and two trimethylsilyl groups attached to the carbon atoms of the ring. Thiirane derivatives are known for their unique chemical properties and reactivity, making them valuable intermediates in organic synthesis .
Preparation Methods
The synthesis of Thiirane, 2,3-di(trimethylsilyl)- typically involves the reaction of a thiirane precursor with trimethylsilyl reagents. One common method is the reaction of 2,3-dichlorothiirane with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds under mild conditions and yields the desired product with high efficiency
Chemical Reactions Analysis
Thiirane, 2,3-di(trimethylsilyl)- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiirane ring to a thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the thiirane ring, leading to the formation of various substituted thiiranes. Common reagents and conditions used in these reactions include bases, acids, and transition metal catalysts.
Scientific Research Applications
Thiirane, 2,3-di(trimethylsilyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex sulfur-containing compounds.
Medicine: Some thiirane compounds have shown promise as enzyme inhibitors and therapeutic agents.
Mechanism of Action
The mechanism of action of Thiirane, 2,3-di(trimethylsilyl)- involves the reactivity of the thiirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The trimethylsilyl groups can also participate in reactions, providing additional reactivity and stability to the compound. Molecular targets and pathways involved in its biological activity include enzyme inhibition and interaction with cellular thiol groups .
Comparison with Similar Compounds
Thiirane, 2,3-di(trimethylsilyl)- can be compared with other thiirane derivatives such as:
Thiirane, 2,3-dimethyl-: This compound has two methyl groups instead of trimethylsilyl groups, resulting in different reactivity and stability.
Thiirane, 2,3-diphenyl-: The presence of phenyl groups alters the compound’s electronic properties and reactivity.
Thiirane, 2,3-diethyl-: Similar to the dimethyl derivative, but with ethyl groups, affecting its physical and chemical properties. The uniqueness of Thiirane, 2,3-di(trimethylsilyl)- lies in the presence of the trimethylsilyl groups, which provide steric hindrance and influence the compound’s reactivity and stability.
Properties
IUPAC Name |
trimethyl-(3-trimethylsilylthiiran-2-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20SSi2/c1-10(2,3)7-8(9-7)11(4,5)6/h7-8H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYGWXIPNFSGOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1C(S1)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20SSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60921464 |
Source


|
| Record name | (Thiirane-2,3-diyl)bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114693-66-2 |
Source


|
| Record name | Thiirane, 2,3-di(trimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114693662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Thiirane-2,3-diyl)bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
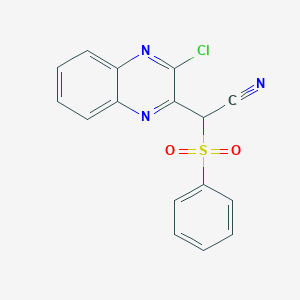
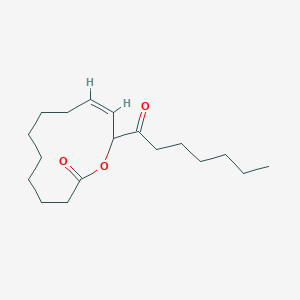
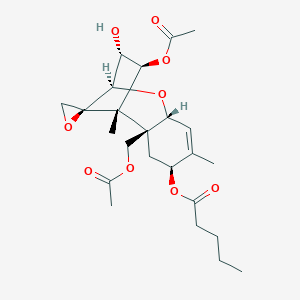
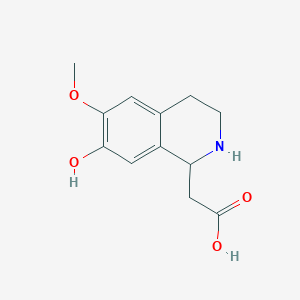
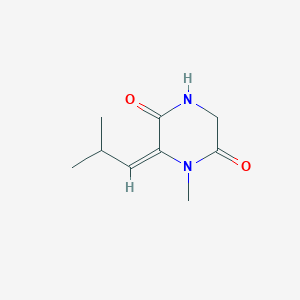
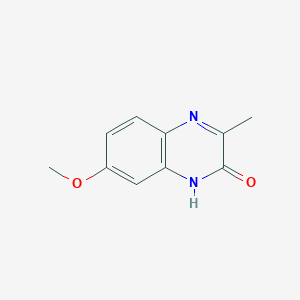
![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)
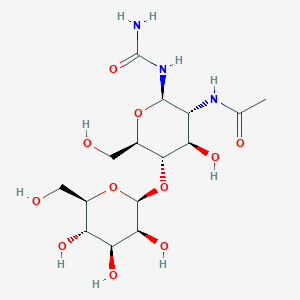

![Furo[2,3-c]pyridine-3-carbonitrile](/img/structure/B38808.png)
